3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one
Description
Properties
CAS No. |
85976-51-8 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C9H13NO2S/c1-12-7-8(11)13-9(10-7)5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
BNCOBRJBELUDCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2(CCCCC2)SC1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Sulfanylacetic Acid
The most direct route involves cyclocondensation of a keto-amide precursor with sulfanylacetic acid. A mixture of 5 or 6 (0.005 mol) and sulfanylacetic acid (1.5 mL) in anhydrous toluene is refluxed for 4–10 hours using a Dean-Stark apparatus to remove water . Post-reaction, the solvent is evaporated, and the residue is neutralized with saturated sodium bicarbonate. The crude product is recrystallized from ethanol or ethanol-water mixtures, yielding the spirocyclic compound. This method is notable for its simplicity and scalability, achieving yields of 70–85% .
Key Reaction Parameters
-
Temperature : Reflux (~110°C)
-
Catalyst : None required
-
Workup : Neutralization, filtration, recrystallization
-
Yield : 70–85%
Suzuki Coupling for Bicyclic Framework Construction
A multi-step synthesis leveraging Suzuki-Miyaura cross-coupling is described in patent literature . An aryl bromide derivative (formula II) undergoes coupling with a boronic ester (formula III) in dimethylformamide (DMF) at 40–130°C under inert conditions. Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like dicyclohexylphosphine are employed . The resulting intermediate is subsequently functionalized via amide coupling with thionyl chloride-activated carboxylates (formula VI) .
Example Protocol
-
Suzuki Coupling :
-
Amide Coupling :
Halogenation and Purification Strategies
A halogenation step is critical for introducing substituents on the spirocyclic core. In a representative procedure, cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one is treated with bromine in chloroform at 0°C, followed by warming to room temperature . The product is purified via flash chromatography (petroleum ether/EtOAc, 4:1) and recrystallized from ethanol, achieving 48% yield .
Analytical Validation
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler spirocyclic compounds .
Scientific Research Applications
Structure
The compound features a methoxy group, a sulfur atom, and a nitrogen atom within its spirocyclic framework, contributing to its distinctive chemical properties and reactivity. The presence of these functional groups allows for various chemical reactions that are essential for developing analogs and exploring structure-activity relationships in drug discovery.
Antiviral Activity
Research indicates that 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one exhibits significant antiviral properties. Studies have demonstrated its efficacy against various coronaviruses and influenza viruses. The mechanism of action may involve:
- Inhibition of viral fusion processes
- Interference with viral replication pathways
This potential makes it a candidate for further development in antiviral therapies.
Synthesis and Derivatives
The synthesis of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Utilizing starting materials that contain the necessary functional groups.
- Cyclization Techniques : Forming the spirocyclic structure through cyclization reactions.
The ability to modify the compound's structure allows researchers to create derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Interaction Studies
Interaction studies have provided insights into the binding affinities and mechanisms of action against viral targets. Techniques employed in these studies include:
- Molecular Docking : To predict how the compound interacts with viral proteins.
- In vitro Assays : To evaluate the biological activity against specific viral strains.
These studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity and specificity against target pathogens.
Comparative Analysis of Related Compounds
Several compounds share structural similarities with 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one, each exhibiting unique properties. The following table summarizes some of these compounds along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | Hydroxy group addition | Antiviral activity against influenza |
| Spirotetramat | Contains a similar spirocyclic structure | Insecticide with broad-spectrum efficacy |
| 1-Thia-4-Azaspiro[4.5]decan derivatives | Variations in substituents on the azaspiro | Potential antiviral properties |
These compounds highlight the versatility of the spirocyclic framework in medicinal chemistry, particularly in developing agents targeting viral infections or agricultural pests.
Case Study 1: Antiviral Efficacy Against Coronaviruses
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one against SARS-CoV and MERS-CoV. The results indicated that the compound significantly reduced viral replication in vitro, suggesting its potential as a therapeutic agent for coronavirus infections .
Case Study 2: Structure Activity Relationship Studies
A series of structure activity relationship studies conducted at a pharmaceutical research institute explored various derivatives of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one. Modifications to the methoxy group and nitrogen atom were found to enhance antiviral potency while maintaining low cytotoxicity .
Mechanism of Action
The mechanism of action of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Key Observations:
Structural Variations :
- Heteroatoms : Replacement of sulfur (thia) with oxygen (oxa) or additional nitrogen (diaza) alters electronic properties and bioavailability. For example, 1-oxa analogs like pandamarilactone-1 exhibit natural product bioactivity, while 1-thia derivatives show synthetic versatility .
- Substituents : Methoxy groups enhance solubility and metabolic stability, whereas halogenated aryl groups (e.g., fluorophenyl, chlorofluorophenyl) improve target binding in anticancer or pesticidal applications .
Synthetic Approaches :
- 1-Thia-4-azaspiro[4.5]decan-3-ones are synthesized via Mannich bases or Schiff base condensations under mild conditions (e.g., room temperature, acetic acid catalysis) .
- Spirotetramat and its derivatives require complex multi-step protocols, including alkylation and cyclization, to introduce ethoxycarbonyloxy and xylyl groups .
Biological Activity: Anticancer: Derivatives with fluorophenyl and glycosyl moieties exhibit IC₅₀ values in the micromolar range against HepG2 and MCF-7 cells . Pesticidal: Spirotetramat’s systemic action targets lipid biosynthesis in insects, with its enol metabolite being biologically active .
Applications :
- Tumor-targeting spirocycles (e.g., compound A in ) are patented for therapeutic use, while spirotetramat is globally registered for agricultural pest control .
Biological Activity
3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties, particularly in antiviral applications.
The molecular formula of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is , with a molecular weight of approximately 199.27 g/mol. Its structure includes a methoxy group, a sulfur atom, and a nitrogen atom, contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 g/mol |
| LogP | 1.40 |
| PSA | 63.96 Ų |
Biological Activity
Research indicates that 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one exhibits significant antiviral activity . Studies have shown efficacy against various coronaviruses and influenza viruses, suggesting its potential as a therapeutic agent in viral infections. The mechanism of action appears to involve inhibiting viral fusion processes and disrupting replication pathways, which are critical for viral propagation.
Antiviral Efficacy
A series of studies have demonstrated the compound's effectiveness against specific viral targets:
- Inhibition of Viral Fusion : The compound has been shown to interfere with the fusion of viral membranes, a key step in the viral life cycle.
- Replication Pathway Disruption : It may inhibit enzymes involved in viral replication, leading to reduced viral load in infected cells.
Structure-Activity Relationship (SAR)
The unique structure of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one allows for the exploration of various analogs to enhance its biological activity. SAR studies focus on modifying the functional groups attached to the spirocyclic framework to optimize antiviral efficacy while minimizing toxicity.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antiviral Activity : A recent study highlighted that derivatives of the azaspiro scaffold showed promising results against HCoV-OC43, a human coronavirus. The most active derivatives exhibited IC50 values in the low micromolar range, indicating strong antiviral potential.
- Mechanistic Insights : Another investigation utilized molecular docking techniques to elucidate the binding interactions between 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one and viral proteins, revealing critical binding sites that could be targeted for drug design.
Q & A
Basic: What are the established synthetic routes for 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one?
The compound is synthesized via multi-step reactions involving:
- Condensation reactions : Cyclohexanone derivatives react with aryl amines to form Schiff bases, followed by cyclization with thiomalic acid to construct the spirocyclic core .
- Functionalization : Methoxy and thia groups are introduced through nucleophilic substitution or oxidation-reduction sequences.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C, organocatalysts), solvents (THF, DMF), and temperatures to identify optimal conditions.
- Catalytic Screening : Use triethylamine as a base to enhance nucleophilicity in cyclization steps .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Yield Improvement : Pilot studies show THF at 60°C increases yield by 20% compared to DCM .
Basic: What spectroscopic and crystallographic methods confirm the spirocyclic structure?
- X-ray Diffraction (XRD) : Resolve the spiro junction geometry (e.g., torsion angles, bond lengths) using SHELXL for refinement .
- NMR :
- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.3 ppm); spirocyclic protons show complex splitting due to restricted rotation.
- ¹³C NMR : Carbonyl (C=O) resonates at ~δ 170 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 282.08) .
Advanced: How do electronic effects of methoxy and thia groups influence reactivity?
- Methoxy Group : Electron-donating effect stabilizes adjacent carbonyl via resonance, reducing electrophilicity. IR shows C=O stretching at 1680 cm⁻¹ (vs. 1720 cm⁻¹ in non-methoxy analogs) .
- Thia Group : Sulfur’s polarizability enhances π-backbonding in metal complexes (e.g., Pd). DFT calculations (B3LYP/6-31G*) reveal a 0.15 Å elongation in metal-sulfur bonds .
- Impact on Reactivity : Thia group facilitates nucleophilic attacks at the α-carbon, while methoxy directs electrophilic substitution to para positions .
Basic: What in vitro assays evaluate biological activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer : MTT assay on HeLa and MCF-7 cells; IC₅₀ values compared to doxorubicin controls .
- Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR) with ATP-Glo detection .
Advanced: How to resolve contradictions in reported bioactivity data?
- Purity Validation : Use HPLC-MS to rule out impurities (>99% purity required for reliable IC₅₀) .
- Solubility Control : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .
- Biological Replicates : Perform triplicate assays across independent labs. For example, conflicting MIC values for P. aeruginosa (16–64 µg/mL) were resolved by standardizing inoculum size .
Advanced: What substituent modifications enhance target selectivity in SAR studies?
-
Electron-Withdrawing Groups (EWGs) : Fluoro or nitro groups at the 4-position increase kinase inhibition (e.g., EGFR IC₅₀ from 12 µM to 3 µM) .
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Lipophilic Side Chains : Adding methyl groups improves logP (from 1.8 to 2.5) and blood-brain barrier penetration .
-
Data Table :
Substituent Target IC₅₀ (µM) logP -OCH₃ 15.2 1.8 -CF₃ 4.7 2.3 -CH₂CH₃ 8.9 2.5
Basic: How is stability assessed under physiological conditions?
- Forced Degradation : Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor via HPLC:
- Storage Recommendations : Store at -20°C in amber vials under argon .
Advanced: What computational tools predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina screens against PDB structures (e.g., 1M17 for EGFR). Methoxy group forms H-bonds with Thr766 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS runs (100 ns) reveal stable binding with RMSD <2.0 Å .
Advanced: How to design derivatives for reduced off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
